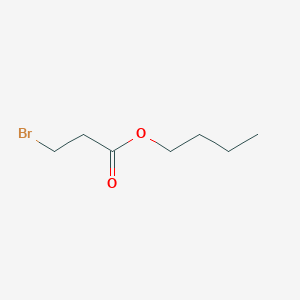

Butyl 3-bromopropanoate

Description

Significance of Haloesters in Synthetic Chemistry

Haloesters, characterized by the presence of both a halogen atom and an ester functional group, are highly prized intermediates in organic synthesis. The ester moiety can act as a protecting group for a carboxylic acid, while the halogen provides a reactive site for various nucleophilic substitution and coupling reactions. This dual functionality allows for sequential and controlled modifications of a molecule, a cornerstone of modern synthetic strategy. Specifically, α-haloesters and β-haloesters are instrumental in forming carbon-carbon bonds, a fundamental process in the assembly of complex organic scaffolds. numberanalytics.com

Historical Development and Evolution of Bromopropanoate Derivatives in Academic Research

The exploration of bromopropanoate derivatives is closely linked to the development of fundamental organic reactions. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, historically highlighted the utility of α-haloesters in generating organozinc reagents for the synthesis of β-hydroxy esters. psiberg.comwikipedia.org This reaction underscored the potential of bromo-substituted esters in carbon-carbon bond formation. Over time, research expanded to include β- and γ-haloesters, broadening the scope of their applications. The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, has been pivotal in characterizing these compounds and their reaction products, further fueling their investigation in academic and industrial research.

Current Research Landscape and Emerging Trends for Butyl 3-Bromopropanoate (B1231587)

Contemporary research on Butyl 3-bromopropanoate and related haloesters is focused on several key areas. There is a continuous drive to develop more efficient and environmentally friendly synthetic methods, including the use of novel catalysts and green reaction conditions. google.com Furthermore, the application of this compound in the synthesis of complex natural products and pharmaceutically active molecules remains an area of intense investigation. nih.govnih.govrsc.org Emerging trends include its use as a versatile linker molecule and its incorporation into advanced materials and polymers. biosynth.com The ability to precisely introduce the butoxycarbonyl ethyl group into various substrates makes it a valuable tool for fine-tuning the properties of target molecules. smolecule.com

Synthesis and Mechanistic Pathways

The preparation of this compound can be achieved through several synthetic routes, primarily involving esterification and bromination reactions.

Esterification of 3-Bromopropanoic Acid

A primary method for synthesizing this compound is the Fischer esterification of 3-bromopropanoic acid with butanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the protonation of the carboxylic acid, followed by nucleophilic attack by the butanol. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Another approach involves the reaction of 3-bromopropanoic acid with tert-butanol (B103910) in the presence of an acid catalyst. smolecule.com This method is particularly useful for preparing the tert-butyl ester variant.

Bromination of Butyl Propanoate

Alternatively, this compound can be synthesized via the bromination of butyl propanoate. This typically involves radical halogenation, where a bromine radical is generated, which then abstracts a hydrogen atom from the propanoate chain, followed by reaction with molecular bromine. The regioselectivity of this reaction can be a challenge, potentially leading to a mixture of α- and β-brominated products.

Alternative Synthetic Routes and Reagents

Other synthetic strategies include the reaction of Grignard reagents with bromoacetates. smolecule.com More modern and greener approaches focus on using solid acid catalysts, such as perfluorinated sulfonic resin, to facilitate the esterification of bromoacetic acid with isobutene, a method that offers high yield and minimal waste. google.com Transesterification reactions, where an existing ester is reacted with butanol in the presence of a suitable catalyst, can also be employed. google.com

Physicochemical Properties and Spectroscopic Analysis

The physical and spectral characteristics of this compound are crucial for its identification and application in synthesis.

Physical Properties

This compound is a liquid at room temperature with a boiling point of approximately 188.8 °C at 760 mmHg. chemsrc.comaablocks.com It has a density of around 1.253 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com The refractive index is reported to be approximately 1.4470 at 20 °C. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | sigmaaldrich.comchemscene.com |

| Molecular Weight | 209.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 188.8 °C at 760 mmHg | chemsrc.comaablocks.com |

| Density | 1.253 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4470 | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon adjacent to the bromine atom (α to the bromine) would appear as a triplet. The protons on the carbon adjacent to the carbonyl group (α to the carbonyl) would also appear as a triplet. The signals for the butyl group would include a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. docbrown.info The spectrum of this compound would exhibit signals for the carbonyl carbon, the two carbons of the propanoate backbone (one significantly downfield due to the bromine), and the four distinct carbons of the butyl group. docbrown.infochemicalbook.comchemicalbook.com The carbon attached to the bromine atom would be shifted downfield compared to a typical sp³ hybridized carbon. docbrown.info

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically appearing around 1725 cm⁻¹. researchgate.net Another significant absorption would be the C-Br stretch, which is generally found in the fingerprint region.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. nist.gov Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable reagent in a variety of organic transformations.

Role as an Alkylating Agent

One of the primary applications of this compound is as an alkylating agent. The electrophilic carbon atom bonded to the bromine is susceptible to nucleophilic attack by a wide range of nucleophiles, including carbanions, amines, and thiolates. This allows for the introduction of the butoxycarbonyl ethyl group into various organic molecules.

Participation in Reformatsky and Related Reactions

While the classic Reformatsky reaction utilizes α-haloesters, the principles can be extended to β-haloesters like this compound. numberanalytics.comiitk.ac.invedantu.com In the presence of a metal such as zinc, an organozinc reagent can be formed, which can then react with carbonyl compounds like aldehydes and ketones to form γ-hydroxy esters. psiberg.comwikipedia.org These products are valuable intermediates in the synthesis of various complex molecules. vedantu.com

Utility in the Synthesis of Heterocyclic Compounds

This compound serves as a key building block in the synthesis of various heterocyclic compounds. The bifunctional nature of the molecule, with its electrophilic carbon and ester group, allows for cyclization reactions with appropriate binucleophiles. For example, it can be used to construct lactones, lactams, and other ring systems that are prevalent in many biologically active compounds.

Application in the Synthesis of Natural Products and Derivatives

The versatility of this compound has been demonstrated in the total synthesis of natural products and their derivatives. nih.gov It can be used to introduce specific side chains or to construct key fragments of a larger, more complex molecule. For instance, it has been used in the synthesis of a cholesterol derivative, tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate, and a modified sugar molecule, 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-bromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEAPWRQCUZSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285259 | |

| Record name | Butyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-79-1 | |

| Record name | NSC41210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Butyl 3 Bromopropanoate

Core Reaction Pathways Involving the Bromine and Ester Functionalities

The primary reaction pathways for butyl 3-bromopropanoate (B1231587) involve the distinct reactivity of the carbon-bromine bond and the ester functional group. These pathways include nucleophilic substitution, elimination, and alkylation reactions.

Nucleophilic Substitution Reactions

The most common reaction pathway for butyl 3-bromopropanoate is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. The carbon adjacent to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for attack by electron-rich species. These reactions typically follow an SN2 mechanism, especially with strong, unhindered nucleophiles.

This process is widely used to introduce a variety of functional groups, effectively converting the bromo-ester into more complex molecules. For instance, it is used as a precursor for synthesizing elaborate structures such as cholesterol derivatives and modified sugars. sigmaaldrich.com In these syntheses, oxygen or sulfur-based nucleophiles attack the electrophilic carbon, displacing the bromide and forming a new carbon-oxygen or carbon-sulfur bond. sigmaaldrich.com

Common nucleophilic substitution reactions include:

Alcoholysis: Reaction with an alcohol or alkoxide yields an ether.

Aminolysis: Reaction with ammonia (B1221849) or an amine produces a primary, secondary, or tertiary amine.

Cyanation: Reaction with cyanide salts, such as potassium cyanide (KCN), extends the carbon chain by one, yielding a nitrile. google.com

Thiolation: Reaction with a thiol or thiolate anion forms a thioether.

The table below illustrates typical nucleophilic substitution reactions involving this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Butyl 3-hydroxypropanoate | Hydroxy Ester |

| Cyanide | Potassium Cyanide (KCN) | Butyl 3-cyanopropanoate | Cyano Ester |

| Azide (B81097) | Sodium Azide (NaN₃) | Butyl 3-azidopropanoate | Azido Ester |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Butyl 3-(methylthio)propanoate | Thioether |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Butyl 3-methoxypropanoate | Ether Ester |

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form butyl acrylate (B77674). This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon alpha to the carbonyl group, while the bromide ion is simultaneously eliminated.

The process is the reverse of the hydrobromination of butyl acrylate, a known method for synthesizing 3-bromopropionate esters. google.com The choice of base is critical; a bulky or non-nucleophilic base favors elimination over the competing SN2 substitution reaction.

Key Features of Elimination:

Reagent: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.

Product: The primary product is butyl acrylate, a valuable monomer for polymer synthesis.

Mechanism: The reaction is a concerted E2 elimination.

Alkylation Reactions, Particularly in Carbon-Carbon Bond Formation

This compound serves as an effective alkylating agent in carbon-carbon bond-forming reactions. In this context, it acts as an electrophile, reacting with a carbon-based nucleophile (carbanion) to introduce the 3-(butoxycarbonyl)ethyl moiety (-CH₂CH₂COOBu) into the target molecule.

This strategy is fundamental for building more complex carbon skeletons. The nucleophiles are typically generated from compounds with acidic protons, such as malonic esters or β-keto esters, by treatment with a suitable base. Organometallic reagents, particularly softer organocuprates (Gilman reagents), can also be used to achieve efficient C-C bond formation.

The general scheme for such an alkylation is shown below:

R⁻ + Br-CH₂CH₂-COOBu → R-CH₂CH₂-COOBu + Br⁻

Where R⁻ represents a generic carbon nucleophile.

| Carbon Nucleophile Source | Base/Reagent | Nucleophile | Product Type |

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl malonate enolate | Substituted Malonic Ester |

| Cyclohexanone | Lithium Diisopropylamide (LDA) | Cyclohexanone enolate | 2-Substituted Cyclohexanone |

| Organocuprate | Lithium dimethylcuprate (Li(CH₃)₂Cu) | Methyl group (CH₃⁻) | Butyl pentanoate |

Advanced Organic Transformations Utilizing this compound

Beyond its core reactivity, this compound is a substrate for more complex, multi-step transformations that lead to valuable and structurally diverse products.

Horner-Wadsworth-Emmons (HWE) Reactions for α-Substituted Acrylates

This compound is a key precursor for the synthesis of a phosphonate (B1237965) ester, which can then be utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination sequence is a premier method for creating α-substituted acrylates.

The process involves two main steps:

Arbuzov Reaction: this compound is reacted with a trialkyl phosphite (B83602), such as triethyl phosphite, to form the corresponding phosphonate ester, (EtO)₂P(O)CH₂CH₂COOBu. This is a classic nucleophilic substitution where the phosphite displaces the bromide.

HWE Olefination: The resulting phosphonate is deprotonated with a strong base (e.g., NaH) to generate a stabilized carbanion (a phosphorus ylide). This nucleophile then reacts with an aldehyde or ketone. The intermediate adduct collapses to yield an alkene, specifically an α,β-unsaturated ester. thieme-connect.comresearchgate.net

A significant advantage of this method is its ability to be performed as a one-pot synthesis, where the initial alkylation of a phosphonoacetate is followed directly by the HWE reaction with an aldehyde like formaldehyde, providing a streamlined route to α-substituted acrylates. thieme-connect.com

Generation and Reactivity of Organometallic Intermediates

While the formation of highly reactive organometallic reagents like Grignard or organolithium compounds from this compound is incompatible with the ester functionality, the generation of less reactive organozinc intermediates is feasible through a Reformatsky-type reaction. libretexts.orgwikipedia.org

In this reaction, metallic zinc undergoes oxidative insertion into the carbon-bromine bond. The resulting organozinc reagent, often called a Reformatsky enolate, is nucleophilic but generally does not react with the ester group of another molecule. organic-chemistry.org This chemoselectivity is a key feature of the reaction.

Reaction Steps:

Formation of the Organozinc Reagent: Br-CH₂CH₂-COOBu + Zn → BrZn-CH₂CH₂-COOBu

Reaction with an Electrophile: The organozinc intermediate readily adds to electrophiles, such as aldehydes or ketones, to form a new carbon-carbon bond.

Workup: An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester or a related structure.

This methodology provides a reliable way to use this compound as a nucleophilic building block, expanding its synthetic utility beyond its role as an electrophile. nih.govnih.gov

Formation and Carbonylation of Organocopper Reagents from Bromopropanoate Precursors

Detailed research findings specifically documenting the formation of organocopper reagents directly from this compound and their subsequent carbonylation are not extensively available in the public domain. Generally, the formation of organocopper reagents from alkyl halides involves oxidative addition of the alkyl halide to a copper(0) species or transmetalation from other organometallic precursors.

In principle, the reaction of this compound with a suitable copper source could lead to the formation of a copper enolate or a related organocopper species. The subsequent carbonylation of such an intermediate would be a potential route to synthesize dicarboxylic acid monoesters. However, specific conditions, yields, and mechanistic details for this transformation involving this compound are not well-documented in the provided search results.

Table 1: Hypothetical Data on Formation and Carbonylation of Organocopper Reagents from this compound

| Entry | Copper Source | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | - | - | - | - | - |

| 2 | - | - | - | - | - |

| 3 | - | - | - | - | - |

| 4 | - | - | - | - | - |

| 5 | - | - | - | - | - |

No specific experimental data was found in the search results for this reaction.

Cross-Coupling Reactions with Organocopper Species

The cross-coupling of organocopper species with various electrophiles is a cornerstone of modern synthetic chemistry. While this compound can act as an electrophile in such reactions, detailed studies focusing on its cross-coupling with pre-formed organocopper reagents are not prominently featured in the available literature. It is important to distinguish this from the in-situ formation of an organocopper reagent from the bromopropanoate itself.

A related compound, tert-butyl 3-bromopropanoate, has been noted in the context of copper(I)-catalyzed nucleophilic addition reactions, for instance, with phenylmagnesium bromide. acs.org However, this does not directly describe the cross-coupling of an organocopper species with the ester. The reactivity of the butyl ester may differ from the tert-butyl ester due to steric and electronic effects.

Table 2: Hypothetical Data on Cross-Coupling Reactions of this compound with Organocopper Reagents

| Entry | Organocopper Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | - | - | - | - | - |

| 2 | - | - | - | - | - |

| 3 | - | - | - | - | - |

| 4 | - | - | - | - | - |

| 5 | - | - | - | - | - |

No specific experimental data was found in the search results for this reaction.

Radical Reactions and Polymerization Initiation Mechanisms

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a potential candidate for initiating radical reactions. This section explores its role in various polymerization techniques.

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that relies on a reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper. Alkyl halides are commonly used as initiators in ATRP.

While this compound possesses the necessary alkyl halide functionality to act as an ATRP initiator, specific studies detailing its application, including the control over molecular weight and dispersity of the resulting polymers, are not found in the provided search results. The efficiency of initiation would depend on factors such as the nature of the copper catalyst and ligands, the monomer, and the reaction conditions.

Role in Free Radical Promoted Cationic Polymerization

Free radical promoted cationic polymerization is a hybrid polymerization technique where a radical initiator is used to generate a species that can initiate cationic polymerization. The mechanism often involves the oxidation of a radical to a carbocation.

There is no specific information in the search results to suggest the use of this compound in this particular type of polymerization. The generation of a stable carbocation from the 3-bromopropanoate structure under these conditions is not a commonly cited pathway.

Copper-Initiated Addition Reactions

Copper-initiated addition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are powerful tools in chemical synthesis. While this compound itself is not a direct participant in the canonical CuAAC reaction, its derivatives could be. For instance, the bromine atom could be substituted with an azide or an alkyne to generate a precursor for click chemistry.

Furthermore, copper-catalyzed conditions have been employed in coupling reactions involving related bromo-esters. For example, a copper-catalyzed cycloaddition has been used for labeling glycoproteins. nih.gov However, specific examples of copper-initiated addition reactions where this compound is the primary substrate and initiator are not detailed in the provided search results.

Applications of Butyl 3 Bromopropanoate in Advanced Research Domains

Strategic Building Block in Complex Organic Synthesis

In the realm of organic chemistry, Butyl 3-bromopropanoate (B1231587) is recognized as a key intermediate for the synthesis of a range of molecules, including those with pharmaceutical and agrochemical applications. Its utility stems from the distinct reactivity of its two primary functional groups.

A significant application of Butyl 3-bromopropanoate is the introduction of the tert-butyl ester moiety into molecular structures. The tert-butyl group serves as a protecting group for the carboxylic acid functionality. This protection is crucial in multi-step syntheses where other parts of the molecule need to be modified under conditions that would otherwise affect a free carboxylic acid. The tert-butyl ester is stable under various reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid at a later, strategic point in the synthetic sequence. This protective role is a cornerstone of its utility in the synthesis of complex molecules.

Table 1: Role of the Tert-Butyl Ester Moiety

| Feature | Description |

|---|---|

| Function | Protecting group for carboxylic acids. |

| Stability | Resistant to a variety of reaction conditions. |

| Cleavage | Typically removed under acidic conditions. |

| Advantage | Allows for selective deprotection in multi-step synthesis. |

The presence of a bromine atom makes this compound a versatile precursor for a wide array of chemical modifications. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 3-position of the propanoate backbone. The reactivity of the bromine atom, combined with the stability of the tert-butyl ester, enables chemists to use this compound as a starting point for constructing more complex molecules, such as various ester derivatives.

Functional Molecule Design and Development

This compound is not only a building block but also plays a role in the design and synthesis of molecules with specific functions, particularly in medicinal chemistry and materials science.

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific target proteins within cells. These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's length and composition are critical for the PROTAC's efficacy.

tert-Butyl 3-bromopropanoate has been utilized in the synthesis of PROTACs as a component for constructing these crucial linkers. For instance, it has been used in N-alkylation reactions to build up the linker structure, which is then connected to the E3 ligase ligand and the target protein binder. The subsequent removal of the tert-butyl group under acidic conditions can then reveal a carboxylic acid, which can be used for further coupling reactions to complete the PROTAC molecule.

Table 2: this compound in PROTAC Synthesis

| Step | Role of this compound |

|---|---|

| N-alkylation | Used to introduce a portion of the linker to an amine-containing fragment. |

| Deprotection | The tert-butyl ester is removed to reveal a carboxylic acid for further coupling. |

| Final Assembly | The resulting fragment is incorporated into the final PROTAC structure. |

Information regarding the direct application of this compound in the synthesis of Pleuromutilin derivatives is not available in the provided search results.

This compound is employed as a starting material in the synthesis of certain cholesteryl derivatives. A notable example is its use in the preparation of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate. In this synthesis, the this compound molecule is likely used to introduce the propanoate spacer, which is then linked to the cholesterol backbone. Such derivatives are of interest in various fields, including the development of drug delivery systems and liquid crystals.

Construction of Carbohydrate Conjugates (e.g., Fucopyranoside Derivatives)

The synthesis of complex carbohydrate structures and their conjugates is crucial for studying their biological roles. This compound has been utilized as a key reagent in the preparation of fucopyranoside derivatives, which are important components of biologically active glycoconjugates.

In a notable application, tert-Butyl 3-bromopropanoate, a closely related analog, is employed in the synthesis of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. sigmaaldrich.com This reaction involves the alkylation of a thiol group on the fucopyranoside ring with the bromo-ester. The resulting derivative can be further elaborated into S-neofucopeptides, which have been evaluated as inhibitors of E- and P-selectin, proteins involved in inflammatory processes. sigmaaldrich.com The butyl ester group in these conjugates can serve as a lipophilic moiety to enhance cell membrane permeability or can be hydrolyzed to the corresponding carboxylic acid for further functionalization.

Table 1: Synthesis of a Fucopyranoside Derivative using tert-Butyl 3-bromopropanoate

| Reactant 1 | Reactant 2 | Product | Application of Product |

| 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranose | tert-Butyl 3-bromopropanoate | 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside | Precursor for S-neofucopeptides, E- and P-selectin inhibitors |

Development of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles, Quinoxalinones, Benzothiazines)

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a valuable building block for introducing a flexible butoxycarbonylethyl side chain onto these heterocyclic systems, which can modulate their biological properties.

Oxadiazoles: In the synthesis of 1,3,4-oxadiazole derivatives, this compound can be used as an alkylating agent. nanobioletters.comnih.govopenmedicinalchemistryjournal.comnih.govjchemrev.com For instance, a precursor containing a free amino or thiol group can be reacted with this compound to introduce the -(CH2)2COOBu moiety. This side chain can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile.

Quinoxalinones: The synthesis of substituted quinoxalinones can involve the N-alkylation of a quinoxalinone core. The nitrogen atom in the quinoxalinone ring can be deprotonated with a suitable base, followed by reaction with this compound to yield the N-alkylated product. This modification can be crucial for tuning the biological activity of these compounds, which are known to exhibit a wide range of therapeutic properties.

Benzothiazines: Similarly, in the synthesis of 1,4-benzothiazine derivatives, the nitrogen atom of the thiazine ring can be alkylated with this compound. researchgate.netnih.govacgpubs.orgcbijournal.comnih.gov This functionalization can influence the compound's interaction with biological targets. The synthesis often involves the reaction of a 2-aminothiophenol derivative with a suitable electrophile, and subsequent modification of the benzothiazine core.

Creation of Spiroanellated γ-Lactones and Pinacols

The construction of complex cyclic systems like spiroanellated γ-lactones and pinacols is a significant challenge in organic synthesis. This compound can be a precursor for methodologies aimed at creating these intricate structures.

Spiroanellated γ-Lactones: A plausible approach to γ-lactones involves samarium(II) iodide-mediated radical cyclization. nih.govbeilstein-journals.orgacs.orgmdpi.com A substrate containing an unsaturated bond and an ester group derived from this compound could undergo an intramolecular radical cyclization to form a γ-lactone. For instance, an allylic alcohol could be esterified with a derivative of this compound, and subsequent treatment with a radical initiator could trigger the cyclization to form the lactone ring.

Pinacols: The formation of pinacols, or 1,2-diols, can be achieved through the pinacol coupling reaction, which involves the reductive coupling of two carbonyl compounds. wikipedia-on-ipfs.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.net An organometallic reagent derived from this compound, for example, through a Barbier-type reaction with a metal such as zinc or indium, could potentially add to a 1,2-dicarbonyl compound. The resulting intermediate could then undergo reductive coupling to form a pinacol derivative. This approach would introduce the butoxycarbonylethyl group into the final pinacol structure.

Formation of Advanced Polymeric Materials and Block Copolymers

In the field of polymer chemistry, this compound can function as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers and block copolymers. nih.govcmu.edublogspot.commdpi.comcmu.edunih.govethz.chnsf.govmdpi.com

The bromine atom in this compound can be homolytically cleaved in the presence of a transition metal catalyst, such as a copper(I) complex, to generate a radical that initiates the polymerization of vinyl monomers like methyl methacrylate (MMA) or n-butyl acrylate (B77674) (BA). The resulting polymer chain retains the terminal bromine atom, allowing for the subsequent polymerization of a second monomer to form a block copolymer. The butyl ester group from the initiator becomes an end-group of the polymer chain, which can be useful for further functionalization or for tuning the polymer's properties.

Table 2: Representative Data for Block Copolymers Initiated with an Alkyl Halide

| First Monomer | Second Monomer | Resulting Block Copolymer | Potential Application |

| n-Butyl Acrylate (BA) | Methyl Methacrylate (MMA) | Poly(n-butyl acrylate)-b-poly(methyl methacrylate) | Thermoplastic elastomers, pressure-sensitive adhesives |

| Methyl Methacrylate (MMA) | n-Butyl Acrylate (BA) | Poly(methyl methacrylate)-b-poly(n-butyl acrylate) | Impact modifiers, compatibilizers for polymer blends |

Research Applications in Chemical Biology and Bio-organic Chemistry (as a synthetic tool)

This compound's utility extends to the synthesis of complex molecules with biological relevance, where it serves as a key building block for introducing specific structural motifs.

Elaboration of Bioactive Natural Product Analogues (e.g., Betulin Derivatives)

Betulin, a naturally occurring triterpene, and its derivatives are known for their wide range of biological activities, including anticancer and anti-HIV properties. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comresearchgate.net Chemical modification of the betulin scaffold is a common strategy to enhance its therapeutic potential. This compound can be utilized to introduce ester side chains at the hydroxyl groups of betulin.

The esterification can be achieved by first hydrolyzing this compound to 3-bromopropanoic acid, which is then coupled to the hydroxyl groups of betulin using standard esterification methods, such as DCC/DMAP coupling. Alternatively, direct alkylation of the hydroxyl groups under basic conditions with this compound could be explored. These modifications can improve the solubility and bioavailability of the betulin derivatives.

Synthesis of Enzyme Inhibitors (e.g., HIV-1 Tat-mediated viral transcription inhibitors)

The design and synthesis of enzyme inhibitors are central to drug discovery. This compound can be a useful tool for introducing flexible linkers or side chains into inhibitor scaffolds. In the context of HIV-1 Tat-mediated viral transcription inhibitors, for instance, the butoxycarbonylethyl group can be incorporated to optimize the inhibitor's binding to its target. uochb.cznih.govmdpi.commdpi.com

The synthesis could involve the reaction of a core inhibitor structure containing a nucleophilic group (e.g., an amine or a thiol) with this compound. The introduced flexible ester-containing side chain can explore different binding pockets of the enzyme, potentially leading to enhanced inhibitory activity. The butyl ester can also participate in hydrogen bonding or hydrophobic interactions within the active site.

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound is utilized as a model substrate in fundamental mechanistic biological studies, including for cardiac muscle hypertrophy.

Therefore, it is not possible to generate an article on the "," specifically focusing on its "Use as a Model Substrate in Fundamental Mechanistic Biological Studies (e.g., cardiac muscle hypertrophy)," as there is no publicly available information on this topic.

Theoretical and Computational Investigations of Butyl 3 Bromopropanoate Chemistry

Quantum Chemical Methodologies for Molecular Understanding

Quantum chemical methods are instrumental in calculating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity from first principles.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry, describing the behavior of electrons in a molecule in terms of molecular orbitals. High-level computational methods, such as the Gaussian-n theories (e.g., G3), offer high accuracy for thermochemical data. While specific Gaussian-3 (G3) theory studies on Butyl 3-bromopropanoate (B1231587) are not prominent in the literature, the application of such methods can be understood from studies on analogous molecules.

For instance, G3B3 theory, a variant that combines G3 with B3LYP functional, has been effectively used to calculate the Bond Dissociation Energies (BDEs) of carbon-halogen bonds in various heterocyclic compounds. nih.gov These studies have shown that G3B3 can provide BDE values with high accuracy, often within a few kcal/mol of experimental values, and generally performs better than lower-level density functional theory (DFT) methods alone. nih.gov

Applying G3 theory to Butyl 3-bromopropanoate would allow for precise calculation of its heat of formation, ionization potential, and electron affinity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal key aspects of its reactivity. The HOMO, likely localized around the bromine atom and the oxygen atoms of the ester group, would indicate the sites susceptible to electrophilic attack. Conversely, the LUMO would indicate the sites for nucleophilic attack, which is crucial for understanding its reactions, such as substitution of the bromine atom.

Computational descriptors provide a quantitative measure of a molecule's physicochemical properties, which in turn influence its reactivity, bioavailability, and interaction with other molecules. For this compound, several key descriptors have been computationally determined.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for understanding intermolecular interactions. The calculated TPSA for this compound is 26.3 Ų, a value indicative of a molecule with moderate polarity. This polarity arises from the ester functional group.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. A higher LogP indicates greater lipid solubility. The predicted XLogP3 value for this compound is 2.2, suggesting it is more soluble in lipids and non-polar solvents than in water. This property is significant in solvent selection for its reactions and in predicting its behavior in biological systems.

The number of rotatable bonds is a measure of a molecule's conformational flexibility. This compound has 5 rotatable bonds, which gives it a significant degree of conformational freedom. This flexibility can influence its ability to adopt specific conformations required for reaction transition states.

| Computational Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| XLogP3 | 2.2 |

| Number of Rotatable Bonds | 5 |

| Heavy Atom Count | 11 |

| Complexity | 159 |

These descriptors collectively suggest that this compound is a moderately polar, lipophilic molecule with considerable conformational flexibility. These characteristics influence its reactivity by affecting solvent-solute interactions, the accessibility of reactive sites, and the stability of transition states.

Kinetic and Mechanistic Modeling

Kinetic and mechanistic modeling bridges the gap between static molecular properties and the dynamic processes of chemical reactions. These computational techniques allow for the simulation of reaction pathways and the prediction of reaction rates.

Kinetic Monte Carlo (kMC) simulations are a powerful computational method for modeling the time evolution of chemical systems, particularly those with complex reaction networks or rare events. fiveable.me Instead of solving deterministic rate equations, kMC simulates individual reaction events stochastically, with the probability of each event being proportional to its rate constant. fiveable.meaps.org This approach can capture the inherent randomness of chemical reactions and provide insights into reaction dynamics and pathways that are not accessible through mean-field approximations. aps.orgrsc.org

While no specific kMC simulations for this compound are documented, the methodology is well-suited to study its reactions. For example, in nucleophilic substitution or elimination reactions, this compound can follow several competing pathways (e.g., SN1, SN2, E1, E2). libretexts.org A kMC simulation could model these competing pathways by defining the states of the system (reactants, intermediates, products) and the rate constants for the transitions between them. fiveable.me The rate constants for individual elementary steps, such as bond breaking, bond formation, and diffusion, could be obtained from quantum chemical calculations. By running the simulation over time, one could predict the dominant reaction pathway and the product distribution under various conditions (temperature, concentration, solvent). aps.org

The breaking of chemical bonds is a fundamental step in many chemical reactions. The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. numberanalytics.com Theoretical calculations are a primary means of determining BDEs, which are crucial for understanding reaction mechanisms, particularly those involving radical intermediates. numberanalytics.com

For this compound, the C-Br bond is one of the most reactive sites. The BDE of the C-Br bond in similar small alkyl bromides provides a useful reference. For instance, the BDE for n-propyl bromide is approximately 71 kcal/mol, and for t-butyl bromide, it is around 68 kcal/mol. researchgate.net The slightly lower BDE in the tertiary bromide is due to the greater stability of the resulting tertiary radical. Computational methods like DFT (e.g., B3LYP) and more advanced methods like CCSD(T) can be used to calculate the BDE of the C-Br bond in this compound with good accuracy. numberanalytics.com

Advanced Analytical Characterization of Butyl 3 Bromopropanoate and Its Synthetic Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Butyl 3-bromopropanoate (B1231587). These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For tert-butyl 3-bromopropanoate, both ¹H and ¹³C NMR are used for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of tert-butyl 3-bromopropanoate is expected to show two distinct signals corresponding to the two different types of protons in the molecule.

A singlet integrating to nine protons is characteristic of the chemically equivalent methyl protons of the tert-butyl group. Its upfield chemical shift is due to the shielding effect of the adjacent quaternary carbon.

A triplet integrating to two protons corresponds to the methylene (B1212753) group adjacent to the carbonyl function (-C(=O)CH₂-).

Another triplet, typically found further downfield and integrating to two protons, is assigned to the methylene group directly attached to the electronegative bromine atom (-CH₂Br). The adjacent methylene group splits this signal into a triplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The spectrum will show a signal for the three equivalent methyl carbons of the tert-butyl group.

A distinct signal represents the quaternary carbon of the tert-butyl group.

The methylene carbon adjacent to the carbonyl group will have a specific chemical shift.

The carbon atom bonded to the bromine will be observed, shifted downfield due to the halogen's electronegativity.

The carbonyl carbon of the ester group will appear at the most downfield position, which is characteristic for this functional group. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl 3-Bromopropanoate in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ¹H | ~1.45 | Singlet | 9H |

| -C(=O)CH₂- | ¹H | ~2.85 | Triplet | 2H |

| -CH₂Br | ¹H | ~3.55 | Triplet | 2H |

| (CH₃)₃ C- | ¹³C | ~28.0 | - | - |

| -(CH₃)₃C - | ¹³C | ~81.5 | - | - |

| -C(=O)CH₂ - | ¹³C | ~37.0 | - | - |

| -CH₂ Br | ¹³C | ~26.5 | - | - |

| C =O | ¹³C | ~170.0 | - | - |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. researchgate.net The FTIR spectrum of tert-butyl 3-bromopropanoate displays several characteristic absorption bands that confirm its structure.

C-H Stretching: Absorptions in the region of 2950-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. docbrown.info

C=O Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the ester functionality.

C-O Stretching: The C-O single bond stretches of the ester group typically appear in the fingerprint region, between 1150-1250 cm⁻¹.

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group can be observed around 1390 cm⁻¹ and 1365 cm⁻¹. researchgate.net

C-Br Stretching: The presence of the bromine atom is confirmed by a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹. docbrown.info

Table 2: Characteristic FTIR Absorption Bands for tert-Butyl 3-Bromopropanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2950-3000 | Medium to Strong |

| C=O (Ester) | Stretching | ~1730 | Strong, Sharp |

| C-O (Ester) | Stretching | 1150-1250 | Strong |

| C-H (tert-butyl) | Bending | ~1390 and ~1365 | Medium |

| C-Br | Stretching | 500-600 | Medium to Weak |

Chromatographic Methodologies for Separation and Purity Analysis

Chromatographic techniques are essential for separating Butyl 3-bromopropanoate from reaction mixtures, starting materials, and byproducts, as well as for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. bldpharm.comambeed.com Reversed-phase HPLC is the most common mode used for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (like C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. Purity is determined by the area percentage of the main peak in the resulting chromatogram, often detected using a UV detector as the ester carbonyl group provides some UV absorbance. researchgate.netacs.org

Table 3: Typical HPLC Parameters for Purity Analysis of tert-Butyl 3-Bromopropanoate

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a low wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that enhances the principles of HPLC by using columns packed with smaller particles (typically sub-2 µm). mdpi.comcreative-proteomics.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. ijpcbs.com For the analysis of this compound and its synthetic products, UPLC can provide superior separation of closely related impurities, leading to a more accurate purity assessment. bldpharm.comambeed.comwaters.com The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles. researchgate.net

Table 4: Typical UPLC Parameters for Purity Analysis of tert-Butyl 3-Bromopropanoate

| Parameter | Condition |

| Column | UPLC BEH C18 or HSS T3 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient mixture of Acetonitrile and Water with a modifier like formic acid |

| Flow Rate | 0.3-0.6 mL/min |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Column Temperature | 35-45 °C |

| Injection Volume | 1-5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given that tert-butyl 3-bromopropanoate has a relatively low boiling point (30 °C at 0.2 mmHg), GC is an excellent method for its purity analysis. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

In GC, a sample is vaporized in an injector and swept by a carrier gas (like helium or nitrogen) through a long, thin column. The column contains a stationary phase, and separation is achieved based on the compound's boiling point and its interactions with this phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. Coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and structural identification of the analyte and any impurities present. scielo.br

Table 5: Typical GC Parameters for Purity Analysis of tert-Butyl 3-Bromopropanoate

| Parameter | Condition |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 80 °C, ramp to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Gel Permeation Chromatography (GPC) for Polymeric Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. unt.edu This method is particularly relevant when this compound is used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize polymers like poly(butyl acrylate). cmu.edu

In GPC, a polymer solution is passed through a column packed with porous beads. unt.edu The fundamental principle of separation is based on the hydrodynamic volume of the polymer chains. Larger molecules cannot enter the pores of the packing material and thus elute faster, while smaller molecules permeate the pores to varying extents and have a longer retention time. unt.edu This process effectively separates the polymer chains based on their size, which correlates to their molecular weight.

The primary outcomes of a GPC analysis are the number-average molecular weight (M({n})), the weight-average molecular weight (M({w})), and the polydispersity index (PDI or Ð), which is the ratio of M({w})/M({n}). For polymers synthesized via controlled polymerization methods like ATRP, a narrow PDI (typically close to 1.1) is indicative of a well-controlled process, signifying that the polymer chains are of similar length. cmu.edu

Research involving the ATRP of monomers such as n-butyl acrylate (B77674) or tert-butyl acrylate, using initiators analogous to this compound, frequently employs GPC to verify the controlled nature of the polymerization. cmu.educmu.edu For instance, in the ATRP of tert-butyl acrylate, GPC analysis confirmed that the addition of a solvent was crucial to achieve low polydispersity materials. cmu.edu Similarly, when poly(butyl acrylate) is grafted from silica (B1680970) nanoparticles using an ATRP initiator, GPC results show that the molar masses are close to theoretical values with a low PDI, confirming a controlled polymerization. cmu.edu The characterization of the resulting polymers, such as poly(butyl acrylate) grafted silicon rubber (MQ-g-PBA), also relies on GPC to confirm the synthesis of the graft copolymer. researchgate.net

The data below illustrates typical GPC findings for polymers synthesized using ATRP with initiators similar to this compound.

Table 1: Representative GPC Data for Polymers Synthesized via ATRP

| Polymer System | Monomer Conversion (%) | M({n}) ( g/mol ) | Polydispersity Index (M({w})/M(_{n})) | Reference |

|---|---|---|---|---|

| Poly(tert-butyl acrylate) | 93 | 6,000 | 1.11 | cmu.edu |

| Poly(tert-butyl acrylate) | 94 | 18,150 | 1.11 | cmu.edu |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For a molecule like this compound, MS provides definitive molecular identification through the determination of its precise mass and offers structural insights via analysis of its fragmentation patterns under ionization. nist.gov

The molecular formula of this compound is C({7})H({13})BrO(_{2}), corresponding to a molecular weight of approximately 209.08 g/mol . nih.gov In a mass spectrometer, the molecule is ionized, typically by electron ionization (EI), forming a molecular ion (M). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry can determine the exact mass (e.g., 208.00989 Da for the monoisotopic mass of the tert-butyl isomer), which can confirm the elemental composition. nih.gov

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and is invaluable for its identification. The fragmentation of this compound is influenced by the presence of the bromine atom (with two major isotopes, Br and Br, in nearly equal abundance) and the ester functional group.

The analysis of a structural isomer, iso-Butyl 2-bromopropionate, provides insight into the expected fragmentation. nist.gov Key fragmentation pathways for this compound would likely include:

Loss of the butoxy group (-OC({4})H({9})) : This would lead to the formation of the 3-bromopropionyl cation [BrCH({2})CH({2})CO].

Loss of a butyl radical (C({4})H({9})) : This results in the formation of a protonated 3-bromopropanoic acid fragment.

Alpha-cleavage : Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement : If applicable, this involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the C-Br bond : Loss of the bromine atom.

The presence of bromine's isotopic pattern (two peaks of nearly equal intensity, 2 m/z units apart) for any fragment containing a bromine atom is a key diagnostic feature in the mass spectrum.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Origin | Predicted m/z |

|---|---|---|

| [C({7})H({13})BrO({2})] | Molecular Ion | 208/210 |

| [C({3})H({4})BrO] | Loss of butene (C({4})H({8})) via McLafferty rearrangement | 151/153 |

| [BrCH({2})CH({2})CO] | Loss of butoxy radical (OC({4})H({9})) | 149/151 |

| [C({7})H({13})O({2})] | Loss of Br radical | 129 |

| [C({4})H({9})] | Butyl cation | 57 |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(butyl acrylate) |

| n-butyl acrylate |

| tert-butyl acrylate |

| Poly(tert-butyl acrylate) |

| Poly(butyl acrylate) grafted silicon rubber |

| iso-Butyl 2-bromopropionate |

| 3-bromopropanoic acid |

| Ethyl 2-bromopropionate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl 3-bromopropanoate with high purity, and how can reaction conditions be standardized?

- Methodological Answer : this compound can be synthesized via esterification of 3-bromopropanoic acid with butanol using acid catalysts (e.g., H₂SO₄) or via acyl chloride intermediates. For example, 3-bromopropionyl chloride (CAS 15486-96-1) reacts with butanol under anhydrous conditions at controlled temperatures (55–60°C) to minimize side reactions . Purity can be enhanced by fractional distillation (bp ~55–57°C under reduced pressure) . Characterization should include GC-MS for purity assessment and ¹H/¹³C NMR to confirm ester formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to analyze chemical shifts for the bromopropanoate moiety (δ ~4.1 ppm for the ester oxygen-linked CH₂ and δ ~3.5 ppm for the Br-CH₂ group) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 196/198 (Br isotopic pattern) and fragmentation patterns consistent with ester cleavage.

- Cross-validate results with FT-IR to confirm C=O (1730–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound, given its reactive functional groups?

- Methodological Answer :

- Storage : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or light-induced degradation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate due to the compound’s potential mutagenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated nucleophilic substitutions?

- Methodological Answer : Discrepancies may arise from variables like solvent polarity, nucleophile strength, or trace moisture. Systematically test these factors using a Design of Experiments (DoE) approach . For example:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvation effects on SN2 mechanisms.

- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify intermediates .

- Error Analysis : Quantify residual moisture via Karl Fischer titration, as even 0.1% H₂O can hydrolyze acyl chloride intermediates .

Q. What mechanistic insights can computational modeling provide for reactions involving this compound as an alkylating agent?

- Methodological Answer :

- DFT Calculations : Model transition states for SN2 pathways to predict steric/electronic effects of the butyl group on reaction rates. Compare with experimental kinetic data .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., Butyl 3-bromo-2,2,3,3-d₄-propanoate) to track hydrogen transfer in elimination side reactions .

Q. How can this compound be utilized in synthesizing complex boronic acid derivatives for cross-coupling reactions?

- Methodological Answer : The bromoester can serve as an electrophilic partner in Suzuki-Miyaura couplings. For example:

- React with arylboronic acids (e.g., 3-bromophenylboronic acid, CAS 244205-40-1) under Pd catalysis .

- Optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. CsF) to enhance coupling efficiency .

- Monitor regioselectivity using NOESY NMR to confirm substitution patterns .

Methodological Considerations for Data Integrity

- Reproducibility : Document reagent purity (e.g., >95% GC for 3-bromopropionyl chloride ), solvent batch numbers, and equipment calibration details .

- Triangulation : Combine quantitative (e.g., yield, kinetic data) and qualitative (e.g., mechanistic hypotheses) findings to strengthen conclusions .

- Contradiction Analysis : Use systematic reviews to identify gaps in literature (e.g., variable catalytic conditions) and propose standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.